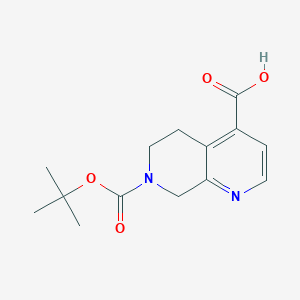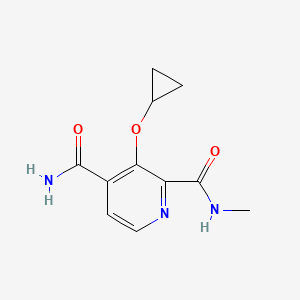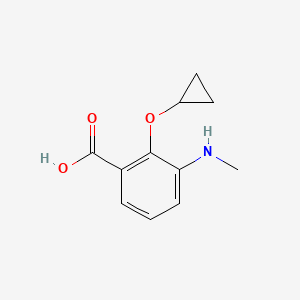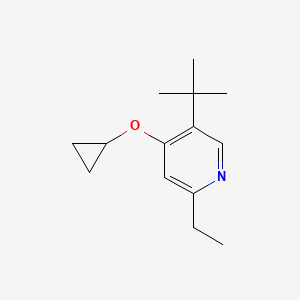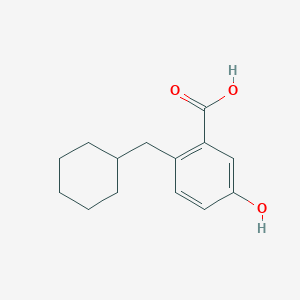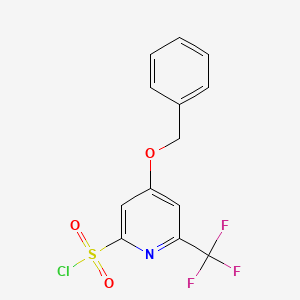
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C13H9ClF3NO3S It is a derivative of pyridine, characterized by the presence of a benzyloxy group at the 4-position, a trifluoromethyl group at the 6-position, and a sulfonyl chloride group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(benzyloxy)-6-(trifluoromethyl)pyridine.
Sulfonylation: The pyridine derivative is then subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride to introduce the sulfonyl chloride group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to facilitate the sulfonylation reaction.
Purification Techniques: Utilizing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions.
Major Products
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonate Thioesters: Formed by the reaction with thiols.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of sulfonamide, sulfonate ester, and sulfonate thioester derivatives.
Comparación Con Compuestos Similares
Similar Compounds
5-(Trifluoromethyl)-2-pyridinesulfonyl chloride: Similar in structure but lacks the benzyloxy group.
Pyridine-3-sulfonyl chloride: Similar sulfonyl chloride functionality but differs in the position of the sulfonyl chloride group.
Uniqueness
4-(Benzyloxy)-6-(trifluoromethyl)pyridine-2-sulfonyl chloride is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which can impart distinct electronic and steric properties
Propiedades
Fórmula molecular |
C13H9ClF3NO3S |
|---|---|
Peso molecular |
351.73 g/mol |
Nombre IUPAC |
4-phenylmethoxy-6-(trifluoromethyl)pyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C13H9ClF3NO3S/c14-22(19,20)12-7-10(6-11(18-12)13(15,16)17)21-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
IAAPHGYZDUBOII-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC(=NC(=C2)S(=O)(=O)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



